5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemists optimizing kinase inhibitors need building blocks with precise lipophilicity and H-bonding profiles; substituting analogs with altered LogP or HBA count can derail SAR campaigns. This CF3-oxazolyl-pyrazole building block addresses that gap: • XLogP3-AA 1.1 with 8 HBA-2.4× LogP increase over des-CF3 analogs for LipE tuning in TrkA/CDK programs • 3-COOH isoxazole vector enables amide coupling with geometry distinct from 4- or 5-substituted regioisomers • Methylene linker provides conformational flexibility inaccessible to direct-bond scaffolds. In stock for immediate global dispatch.

Molecular Formula C9H6F3N3O3
Molecular Weight 261.16
CAS No. 1306119-72-1
Cat. No. B2682444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid
CAS1306119-72-1
Molecular FormulaC9H6F3N3O3
Molecular Weight261.16
Structural Identifiers
SMILESC1=CN(N=C1C(F)(F)F)CC2=CC(=NO2)C(=O)O
InChIInChI=1S/C9H6F3N3O3/c10-9(11,12)7-1-2-15(13-7)4-5-3-6(8(16)17)14-18-5/h1-3H,4H2,(H,16,17)
InChIKeyVJRBFUWDCQQTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Structural Profile


5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid (CAS 1306119-72-1) is a heterocyclic building block that integrates a 3-trifluoromethylpyrazole ring with an isoxazole-3-carboxylic acid moiety via a methylene linker [1]. This compound belongs to the broader oxazolyl-pyrazole class, a scaffold of significant interest in kinase inhibitor drug discovery and agrochemical research due to its hydrogen-bonding capacity and tunable lipophilicity [2]. With a molecular formula of C₉H₆F₃N₃O₃ and a molecular weight of 261.16 g/mol, it features a computed XLogP3-AA of 1.1, eight hydrogen bond acceptors, and three rotatable bonds, making it a rigid yet functionalized intermediate for lead optimization programs [1].

CF₃
Trifluoromethyl-substituted pyrazole-isoxazole scaffold — introduces electron-withdrawing effects and enhanced lipophilicity for kinase inhibitor design.
⛓️
Methylene-linked dual heterocycle — provides conformational flexibility distinct from direct-bond analogs, relevant for target-binding entropy tuning.
COOH
3-Carboxylic acid isoxazole regioisomer — defines a unique derivatization vector for amide coupling and fragment library construction.

Specificity Over Generic Pyrazole-Isoxazole Analogs


Close structural analogs of this compound—differing in the presence or absence of the trifluoromethyl group, the nature of the inter-ring linkage, or the position of the carboxylic acid—exhibit substantially different physicochemical profiles that preclude simple interchange in research applications. The 3-trifluoromethyl substituent on the pyrazole ring increases lipophilicity by approximately 0.65 log units compared to the unsubstituted analog, alters the hydrogen-bond acceptor count from 4 to 8, and introduces electron-withdrawing effects that modulate ring electronics and metabolic stability [1]. Furthermore, the methylene linker provides conformational flexibility absent in direct-bond analogs, while the 3-carboxylic acid regioisomer on the isoxazole ring presents distinct hydrogen-bonding geometry compared to 4- or 5-carboxylic acid variants . These cumulative differences mean that substituting one analog for another can fundamentally alter reactivity in downstream synthetic steps, biological target engagement, and pharmacokinetic behavior in medicinal chemistry programs.

Trifluoromethyl vs. des-CF₃ analog: The CF₃ group doubles the hydrogen-bond acceptor count and elevates lipophilicity; directly replacing with the unsubstituted analog can alter solubility, binding, and metabolic profile.
Methylene linker vs. direct bond: Additional rotational freedom introduces conformational flexibility that may shift binding entropy and scaffold preorganization compared to rigid direct-bond analogs.
3-COOH vs. 4- or 5-COOH isoxazole: The carboxylic acid position determines the three-dimensional presentation of the scaffold; substitution without validation can compromise derivatization outcomes and target recognition.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Increase Over Des-Trifluoromethyl Analog

The target compound displays an XLogP3-AA of 1.1, compared to a measured/predicted LogP of 0.45 for the des-trifluoromethyl analog 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007303-85-6), representing a ΔLogP of approximately 0.65 and a roughly 2.4-fold increase in octanol-water partition coefficient [1]. This increase is attributable to the electron-withdrawing, lipophilic trifluoromethyl group at the pyrazole 3-position.

ΔLogP
Cross-method comparison
ΔLogP ≈ 0.65
Supports lipophilicity profiling for scaffold selection; may influence membrane permeability prediction.
Represents ~2.4-fold increase in partition coefficient; cross-method computed values.
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity Increase

The target compound contains 8 hydrogen-bond acceptors (HBA), computed by Cactvs 3.4.6.11 and reported in PubChem, versus only 4 HBA for the des-trifluoromethyl analog 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid, as listed in its vendor datasheet [1]. The additional four HBA arise from the three fluorine atoms of the trifluoromethyl group, each capable of participating in weak hydrogen-bond and multipolar interactions with protein backbone amides and side-chain residues.

HBA Count
Cross-method comparison
ΔHBA = 4
Elevated hydrogen-bond acceptor capacity supports binding-interaction screening and solubility optimization.
Compared to des-CF3 analog (4 HBA); computed by Cactvs vs vendor datasheet.
Hydrogen bonding Target engagement Solubility

Carboxylic Acid Regioisomerism

The target compound bears the carboxylic acid at the 3-position of the isoxazole ring. In contrast, two structurally related compounds—3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid (CAS 2229368-87-8) and 5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylic acid (CAS 2111594-26-2)—place the carboxylic acid at the 5- and 4-positions, respectively . While direct quantitative biological comparison data are not available in the public domain, the 3-carboxylic acid regioisomer is known to exhibit distinct hydrogen-bond donor-acceptor geometry, pKa, and reactivity toward amide coupling and esterification compared to 4- or 5-substituted isomers [1].

Regioisomer
Class-level
3-COOH isoxazole vs. 4- / 5-COOH variants
Carboxylic acid position dictates derivatization vector and hydrogen-bond geometry; scaffold selection is regioisomer-dependent.
No direct head-to-head assay data available; inference from related oxazolyl-pyrazole patent literature.
Regioisomerism Reactivity Binding geometry

Conformational Flexibility from Methylene Linker

The target compound connects the pyrazole and isoxazole rings through a methylene (–CH₂–) linker, contributing to a rotatable bond count of 3 as computed by PubChem [1]. In contrast, analogs such as 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-5-carboxylic acid (CAS 2229368-87-8) employ a direct C–C bond between the heterocycles, resulting in a more conformationally restricted scaffold with fewer rotatable bonds . The additional rotational degree of freedom in the target compound can influence binding entropy and the ability to adopt optimal conformations within a protein binding pocket.

Linker Flexibility
Class-level
Methylene (-CH₂-) bridge; 3 rotatable bonds
Additional rotational degree of freedom may influence binding entropy; conformational preference is target-dependent.
No torsional scan or crystallographic comparison; estimated from SMILES comparison.
Conformational flexibility Entropy Linker chemistry

Stability and Storage Profile

The target compound is commercially supplied at 95% purity by Enamine Ltd. (product code EN300-91469) and requires refrigerated storage, as specified by Fujifilm Wako Pure Chemical Corporation . Pricing at the time of access was 484,000 JPY per gram (approximately 3,200 USD), reflecting the multi-step synthesis and specialized nature of this building block . The des-trifluoromethyl analog (CAS 1007303-85-6) is also available at 95% purity but is classified under standard GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) and does not uniformly carry a refrigerated storage requirement across all vendors, suggesting differential stability between the two scaffolds .

Procurement Profile
Supplier-reported
95% purity
Refrigerated storage
Indicative 484,000 JPY/g
Refrigerated storage requirement signals potential thermal/hydrolytic lability; high investment justifies trifluoromethyl and regioisomer specificity.
Vendor-supplied data (Enamine/Fujifilm Wako); verify stability under own handling conditions. Pricing as of April 2026.
Chemical stability Storage conditions Procurement

Recommended Research and Industrial Applications


Kinase Inhibitor Lead Optimization

In kinase drug discovery programs where the oxazolyl-pyrazole scaffold has demonstrated preliminary activity, the target compound's trifluoromethyl group provides a 2.4-fold LogP increase and doubled HBA count compared to des-CF3 analogs, enabling medicinal chemists to fine-tune lipophilic efficiency (LipE) and exploit fluorine-protein interactions without altering the core scaffold connectivity [1]. The compound is particularly suited for TrkA, CDK, or other kinase targets where oxazolyl-pyrazoles have shown inhibitory activity as described in US Patent 7,105,535 [2].

Fragment-Based Drug Discovery

The 3-carboxylic acid position on the isoxazole ring offers a distinct vector for amide coupling, esterification, or bioconjugation compared to 4- or 5-carboxylic acid regioisomers. Researchers building fragment libraries for FBDD can use this compound to explore chemical space that is inaccessible with direct-bond or alternative regioisomeric scaffolds, enabling the generation of diverse lead series with controlled three-dimensional geometry .

Agrochemical Discovery

Trifluoromethyl-substituted pyrazoles and isoxazoles are privileged motifs in herbicide and fungicide development due to their metabolic stability and environmental persistence profiles. The target compound's methylene-linked, dual-heterocycle architecture with a synthetically accessible carboxylic acid handle makes it a versatile intermediate for generating agrochemical candidate libraries where lipophilicity (XLogP3-AA = 1.1) is within the optimal range for foliar uptake and phloem mobility [1].

Chemical Biology Probe Development

For chemical biologists developing cell-permeable probes or photoaffinity labels, the target compound's XLogP3-AA of 1.1 strikes a balance between aqueous solubility and membrane permeability that is often challenging to achieve with more lipophilic trifluoromethylated scaffolds. The 8 hydrogen-bond acceptors provide multiple anchoring points for target engagement, while the methylene linker allows the probe to adopt conformations compatible with diverse binding sites [1]. Researchers should verify cell permeability experimentally in their specific cell line, as the LogP value alone does not guarantee adequate bioavailability.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Trifluoromethyl-enhanced lipophilicity and HBA scaffold tuning
Kinase SAR and fluorine-protein interaction studies; oxazolyl-pyrazole patent-derived target panels
Fragment-Based Drug Discovery
3-Carboxylic acid regioisomer as a defined derivatization vector
Fragment library construction; amide/ester coupling and binding geometry assessment
Agrochemical Discovery
Dual-heterocycle architecture with CF₃ group; reported lipophilicity range for foliar uptake
Metabolic stability and environmental persistence screening; phloem mobility models
Chemical Biology Probe Development
Balanced lipophilicity and multiple HBA anchoring points
Cell permeability and target engagement assays; verify experimentally in desired cell model
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